5,5-Difluoro-3-methylazepane;hydrochloride
Description
Overview of Fluorinated Heterocycles in Contemporary Chemical Synthesis and Methodological Development
The incorporation of fluorine atoms and heterocyclic moieties into molecular structures is a prevalent and powerful strategy in modern medicinal chemistry. nih.govnih.gov Heterocyclic compounds, rings containing at least one atom other than carbon, are considered fundamental platforms for the synthesis of biologically active compounds and are present in approximately 85% of all bioactive molecules. nih.govtandfonline.com Concurrently, the introduction of fluorine into organic molecules has become a critical tool in drug design since the mid-20th century, with fluorinated drugs now accounting for about 20% of all pharmaceuticals. nih.govtandfonline.com
The combination of these two features into fluorinated heterocycles creates a subclass of compounds that synergistically enhances their pharmacological profiles. tandfonline.com The strategic placement of fluorine can significantly modulate the physicochemical properties of a molecule. For instance, due to its high electronegativity, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to specific biological receptors. nih.govtandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong and not commonly found in nature, which often leads to increased metabolic stability and a longer half-life for the drug. tandfonline.com Furthermore, fluorination can influence lipophilicity and membrane permeability, critical factors for a compound's pharmacokinetic profile. nih.govrsc.org The gem-difluoromethylene group (CF2) in particular is a notable feature, often serving as a bioisostere for ethereal oxygen atoms or carbonyl groups, which can alter molecular interactions and stability. mdpi.com The development of new synthetic methodologies for the selective introduction of fluorine into heterocyclic systems remains an active area of research, employing techniques such as nucleophilic and electrophilic fluorination to create novel chemical entities. tandfonline.comrsc.org
Significance of Azepane Ring Systems as Scaffolds in Modern Chemical Research
Azepanes, which are seven-membered saturated nitrogen-containing heterocycles, represent an important structural motif in a wide array of natural products and medicinally active molecules. daneshyari.comnih.gov This ring system is a recurring scaffold in numerous compounds with diverse pharmacological properties, including antidiabetic, anticancer, and antiviral activities. nih.govresearchgate.net The prevalence of the azepane core is highlighted by its inclusion in over 20 FDA-approved drugs. nih.gov Notable examples of bioactive molecules containing the azepane ring include Balanol, a fungal metabolite that acts as a protein kinase inhibitor, and Tolazamide, a drug used to manage type 2 diabetes. nih.govlifechemicals.com
A key characteristic of the azepane ring is its conformational flexibility. lifechemicals.com This structural pliability can be crucial for its biological activity, allowing the molecule to adopt an optimal conformation for binding to its target. lifechemicals.com Consequently, a significant focus of synthetic chemistry in this area is the development of methods to introduce specific substituents onto the azepane ring. lifechemicals.com Such modifications can help to bias the ring toward a single major conformation, which is an important strategy for effective drug design. lifechemicals.com The synthesis of these seven-membered rings can be challenging due to enthalpic and entropic constraints, which has spurred the development of diverse and innovative synthetic methodologies, including ring-closing metathesis and ring-expansion reactions. daneshyari.comresearchgate.net The versatility and proven pharmacological significance of the azepane scaffold ensure its continued importance in drug discovery and organic synthesis. researchgate.netlifechemicals.com
Research Context and Relevance of 5,5-Difluoro-3-methylazepane;hydrochloride as a Core Chemical Entity
The compound this compound represents a confluence of the strategic chemical motifs discussed: a fluorinated heterocycle built upon an azepane scaffold. This specific molecular architecture positions it as a valuable building block in advanced organic research, particularly for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain synthetic applications.
The strategic placement of a gem-difluoro group at the 5-position of the azepane ring is of particular significance. This modification is expected to impart unique conformational and electronic properties to the molecule. The introduction of fluorine can significantly alter the physical and chemical properties of N-heterocycles. researchgate.net Specifically, the gem-difluoro substitution can introduce strong local dipole moments and may rigidify the otherwise flexible azepane ring system through electrostatic and hyperconjugative effects. researchgate.netchim.it This conformational constraint can be a powerful tool in drug design, potentially leading to higher binding affinity and selectivity for a biological target. lifechemicals.com The methyl group at the 3-position introduces a chiral center, allowing for the exploration of stereoisomers which may exhibit different biological activities.
As a core chemical entity, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its primary amine can be readily functionalized, enabling its incorporation into a larger molecular framework through various chemical reactions. The combination of the conformationally influential difluoro group and the biologically relevant azepane core makes this compound a highly relevant and promising tool for medicinal chemists seeking to develop new bioactive compounds with tailored properties. nih.govchim.it
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2253640-28-5 |
| InChI Code | 1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H |
| InChI Key | CALKISLBBOPZBG-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,5-difluoro-3-methylazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALKISLBBOPZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCNC1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5,5 Difluoro 3 Methylazepane;hydrochloride
Retrosynthetic Analysis and Precursor Identification for Azepane Ring Formation
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 5,5-Difluoro-3-methylazepane;hydrochloride, to identify plausible precursors. The primary disconnections are made at the carbon-nitrogen bonds of the azepane ring and the carbon-fluorine bonds of the geminal difluoro group.
A key disconnection strategy involves breaking the C2-N1 and C7-N1 bonds, which points towards acyclic precursors. A plausible forward synthesis derived from this analysis would involve an intramolecular reductive amination of a difluorinated amino-aldehyde or amino-ketone. This approach simplifies the target into a linear carbon chain containing the requisite methyl and gem-difluoro functionalities.
Alternatively, a functional group interconversion (FGI) approach suggests that the 5,5-difluoro moiety can be derived from a ketone precursor, specifically 3-methylazepan-5-one. This simplifies the primary challenge into two distinct phases: the synthesis of the substituted azepanone ring and the subsequent geminal difluorination of the carbonyl group. This latter approach is often more practical as it allows for the construction of the core heterocyclic scaffold using well-established, non-fluorinated chemistry before introducing the fluorine atoms in a later step. The key precursor identified through this analysis is therefore 3-methylazepan-5-one .
Established Synthetic Routes to Azepane Derivatives and their Adaptation to Fluorinated Analogues
The synthesis of the azepane core is a well-explored area of heterocyclic chemistry. nih.gov Several robust methods exist for forming this seven-membered ring, which can be adapted for the synthesis of fluorinated analogues like 5,5-Difluoro-3-methylazepane. thieme-connect.com Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and cycloaddition approaches. researchgate.netresearchgate.net
Cycloaddition Approaches in Azepane Synthesis and Computational Rationalization
Cycloaddition reactions represent a powerful and convergent strategy for the construction of complex cyclic systems, including azepanes. slideshare.net A notable method is the formal [5+2] cycloaddition, which has been developed as a two-step photochemical process. organic-chemistry.orgnih.gov
This approach involves the initial condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a photochemical rearrangement under UV irradiation (254 nm) to yield a densely functionalized azepin-4-one. organic-chemistry.org Mechanistic studies suggest this transformation proceeds through a Norrish-type I cleavage followed by recombination. organic-chemistry.org This method is advantageous as it allows for the construction of the azepane core from readily available starting materials in good yields. nih.gov
Another powerful strategy is the three-component [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF6). thieme-connect.com This method provides a mild and general route to diversely substituted azepine derivatives with good functional group tolerance and regioselectivity. thieme-connect.com
Table 1: Cycloaddition Strategies for Azepane Synthesis
| Strategy | Description | Key Features |
|---|---|---|
| Photochemical [5+2] Cycloaddition | A two-step process involving condensation of a pyrrolidinone and an aldehyde, followed by a photochemical rearrangement of the resulting N-vinylpyrrolidinone. organic-chemistry.orgnih.gov | Utilizes readily available starting materials; proceeds in good yields; tolerates diverse substituents. organic-chemistry.orgnih.gov |
| [3+2+2] Cycloaddition | A three-component reaction of an activated aziridine (B145994) with two alkyne molecules, typically catalyzed by a strong acid like HSbF6. thieme-connect.com | Provides access to diversely substituted azepines; mild reaction conditions; good functional group tolerance. thieme-connect.com |
| Oxa Diels-Alder Reactions | Lewis acid-catalyzed [4+2] cycloaddition between enol ethers and unsaturated azepino[1,2-a]indole dione (B5365651) derivatives. rsc.org | Leads to novel polycyclic azepane-fused systems with high stereoselectivity. rsc.org |
N-Alkylation Strategies Involving Azepane Precursors
N-alkylation is a fundamental transformation for functionalizing the nitrogen atom of the azepane ring. nih.govnih.gov While the target compound is a secondary amine hydrochloride, N-alkylation methods are crucial for the synthesis of derivatives or when using nitrogen-protecting groups during the synthetic sequence. The deprotonation of a cyclic imine like 2-methyl-4,5,6,7-tetrahydro-3H-azepine with a strong base such as lithium diisopropylamide (LDA) generates an organolithium species that can react with various electrophiles to yield exocyclic alkylation products. researchgate.net This strategy highlights a method for introducing substituents adjacent to the nitrogen atom within the ring system.
Furthermore, the synthesis of polyhydroxylated N-alkyl azepanes has been developed, demonstrating that alkyl groups can be effectively introduced onto the nitrogen atom of a pre-formed azepane ring. nih.gov Such reactions are pivotal in medicinal chemistry for modulating the pharmacological properties of azepane-based compounds. nih.gov
Ring-Opening Reactions of Strained Heterocycles towards Azepanes
Ring-expansion reactions provide an effective pathway to azepane scaffolds from more readily available five- or six-membered rings. rsc.org A particularly relevant method involves the ring-opening of gem-dihalocyclopropanes fused to a nitrogen-containing ring. rsc.org
In this approach, a 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivative, prepared by the reaction of a dihalocarbene with an N-protected tetrahydropyridine, can undergo ring expansion. rsc.org This transformation is often triggered under reductive amination conditions, where cleavage of the cyclopropane (B1198618) ring leads to the formation of a functionalized seven-membered azepine derivative. rsc.org This strategy leverages the strain of the three-membered ring to drive the formation of the larger, thermodynamically more stable azepane system.
Methodologies for Introducing Geminal Difluorine Moieties into Azepane Scaffolds
The introduction of a geminal difluoro group is a critical step in the synthesis of 5,5-Difluoro-3-methylazepane. This transformation is most commonly achieved by the deoxofluorination of a corresponding ketone. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making these methods highly valuable in medicinal chemistry. thieme-connect.com A deconstructive fluorination approach, involving the silver-mediated ring-opening of cyclic amines like piperidines using Selectfluor, has also been reported to create acyclic fluorinated amine derivatives. escholarship.org
Utilization of Difluorocarbene Precursors and Generation Techniques
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a key reagent for introducing the difluoromethylene (–CF2–) unit. wikipedia.orgresearchgate.net While its high reactivity and tendency to dimerize present challenges, numerous precursors and generation methods have been developed to control its formation and harness its synthetic utility. researchgate.netrsc.org The reaction of difluorocarbene with a ketone, such as the 3-methylazepan-5-one precursor, would likely proceed through a carbonyl ylide intermediate to form an epoxide, which would then rearrange or be opened to install the gem-difluoro group. However, a more direct and common application is the [2+1] cycloaddition with alkenes.
For the conversion of a ketone to a gem-difluoroalkane, deoxofluorination reagents are typically used. However, understanding difluorocarbene chemistry is essential as it represents a fundamental method for creating C-F bonds.
Difluorocarbene is typically generated via the α-elimination of a suitable precursor. numberanalytics.com A variety of such precursors are available, each with its own advantages regarding reaction conditions and safety. cas.cn
Table 2: Common Difluorocarbene Precursors and Generation Methods
| Precursor | Name/Abbreviation | Generation Method | Key Features |
|---|---|---|---|
| ClCF2CO2Na | Sodium Chlorodifluoroacetate | Thermal decomposition | One of the earliest developed methods; requires high temperatures (>120 °C). wikipedia.orgrsc.org |
| CF3SiMe3 | Ruppert-Prakash Reagent | Nucleophilic activation (e.g., with fluoride (B91410) ions) | Allows for generation under milder conditions. rsc.org |
| FSO2CF2CO2SiMe3 | TFDA | Nucleophilic activation (e.g., with organic fluorides or N-heterocyclic carbenes) | Effective for generating :CF2 under mild, controllable conditions. rsc.orgnumberanalytics.com |
| BrCF2PO(OEt)2 | Diethyl bromodifluoromethylphosphonate | Base-induced P-C bond cleavage | Environmentally benign; allows for low-temperature generation. cas.cn |
| Ph3P+CF2Br Br- | Difluoromethyltriphenylphosphonium bromide | Base-induced elimination | A common phosphonium (B103445) ylide-based precursor. numberanalytics.com |
The choice of precursor and generation method is critical and depends on the substrate's stability and the desired reaction conditions. rsc.org For complex molecules, methods that allow for the controlled, low-temperature generation of difluorocarbene are generally preferred to minimize side reactions and improve selectivity. cas.cn
Electrophilic Fluorination Reactions on Nitrogen-Containing Heterocycles
The introduction of fluorine atoms onto a molecule can dramatically alter its physical, chemical, and biological properties. beilstein-journals.org Electrophilic fluorination is a primary method for creating carbon-fluorine bonds, utilizing reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.org In the context of synthesizing 5,5-Difluoro-3-methylazepane, this strategy would typically be applied to a pre-formed 3-methylazepane (B12834610) precursor, specifically a 3-methylazepan-5-one or a derivative thereof, such as an enol ether, enol acetate, or silyl (B83357) enol ether.
The mechanism involves the attack of the electron-rich enolate or enol derivative on the electrophilic fluorine source. The use of a ketone precursor is advantageous as the carbonyl group activates the adjacent α-carbons for deprotonation and subsequent reaction. To achieve difluorination at the same carbon, the reaction is performed sequentially. After the first fluorination, the resulting α-fluoro ketone can be re-subjected to the reaction conditions to install the second fluorine atom.
A variety of N-F reagents are available for this purpose, known for their stability, safety, and effectiveness compared to alternatives like elemental fluorine. wikipedia.org Key considerations for reagent selection include reactivity, reaction conditions, and functional group tolerance. Selectfluor®, for instance, is a highly effective and commercially available reagent often used for such transformations. nih.gov
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Typical Application |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of ketone enolates, silyl enol ethers, and activated aromatic rings. nih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles including enolates, carbanions, and organometallics. wikipedia.org |
The choice of reaction conditions, including solvent and base (for enolate formation), is critical to optimize the yield and prevent side reactions. The process of electrophilic fluorocyclization, where fluorination is coupled with ring formation, can also be a powerful tool for creating fluorinated N-heterocycles. beilstein-journals.org
Nucleophilic Fluorination Techniques for Azepane Derivatization
Nucleophilic fluorination offers an alternative route, employing a fluoride ion (F-) as the nucleophile to displace leaving groups. For the synthesis of a 5,5-difluoro compound, a suitable precursor would be a 3-methylazepane derivative bearing two leaving groups at the C-5 position, such as a 5,5-dihalo (e.g., dichloro, dibromo) or 5,5-disulfonate (e.g., ditosylate, dimesylate) derivative. Another viable precursor is a 5-keto-3-methylazepane, which can be converted to a gem-difluoro group using specialized reagents.
The classic nucleophilic substitution reaction involves treating the substrate with a source of fluoride ions. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride anion. acsgcipr.org Phase-transfer catalysts are frequently employed to improve the solubility and reactivity of the fluoride salt. acsgcipr.org Tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), are also effective reagents. acsgcipr.org
For the conversion of a ketone to a gem-difluoride, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. These reagents react with the carbonyl group to form a difluoromethylene group directly.
Table 2: Reagents for Nucleophilic Fluorination
| Reagent | Application | Mechanism |
|---|---|---|
| KF, CsF | Halogen exchange (Halex) reactions on substrates with good leaving groups. | SN2 / SNAr acsgcipr.org |
| TBAF | Fluorination of alkyl halides and sulfonates. | SN2 acsgcipr.org |
The efficiency of nucleophilic fluorination on heterocyclic systems can be influenced by factors such as ring strain and the electronic nature of the heterocycle. For instance, in aromatic heterocycles, SNAr reactions are significantly faster for fluoropyridines than for their chloro-analogs, highlighting the unique role of fluorine in activating substrates for substitution. nih.gov
Stereoselective Synthesis of the 3-Methylazepane Moiety
Achieving the desired stereochemistry at the C-3 position is a critical aspect of the synthesis. Stereoselective methods ensure the formation of a specific enantiomer or diastereomer, which is often crucial for the biological activity of pharmaceutical compounds.
Chiral Auxiliaries and Catalysts in Azepane Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com This strategy is widely used for asymmetric alkylations to create stereocenters like the 3-methyl group in the target molecule.
For example, a precursor to the azepane ring could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. nih.gov The resulting amide or imide can then be deprotonated to form a chiral enolate, which reacts with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.
Table 3: Examples of Chiral Auxiliaries
| Auxiliary Type | Example | Key Feature |
|---|---|---|
| Amino Alcohol-based | (1R,2R)-Pseudoephedrine | Forms crystalline amides; effective for creating quaternary and tertiary stereocenters. nih.gov |
| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Rigid structure provides excellent stereocontrol in alkylation and aldol (B89426) reactions. sigmaaldrich.com |
Alternatively, asymmetric catalysis can be employed, where a substoichiometric amount of a chiral catalyst is used to generate the desired enantiomer. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.
Enantioselective Approaches for Difluorinated Azepanes
The synthesis of enantiomerically pure fluorinated compounds presents unique challenges. Developing methods that control stereochemistry while introducing fluorine is an active area of research. An enantioselective synthesis of a difluorinated azepane could involve an iodoarene-catalyzed transformation. Such catalysts have been used for the enantioselective fluorofunctionalization of olefins. nih.govnih.gov
A potential strategy could involve the enantioselective difluorinative rearrangement of a suitable unsaturated precursor. For example, an iodoarene catalyst in the presence of a fluoride source (e.g., HF-pyridine) and an oxidant could facilitate the enantioselective formation of β,β-difluoroalkyl structures. nih.govnih.gov The development of such a process would require careful optimization of the catalyst structure, fluoride source, and reaction conditions to achieve high enantioselectivity and yield. Research in this area has shown that subtle changes to the catalyst can significantly impact efficiency and selectivity. nih.gov
Modern Synthetic Techniques for Enhanced Efficiency and Sustainability
Modern organic synthesis places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This includes the use of safer solvents, reducing waste, and improving energy efficiency.
"On-Water" Synthesis Protocols
The use of water as a solvent in organic reactions is a cornerstone of green chemistry. mdpi.com It is inexpensive, non-flammable, and environmentally safe. mdpi.com While organic compounds are often poorly soluble in water, reactions can occur "on water," at the oil-water interface, or within hydrophobic pockets of reactants. These conditions can sometimes lead to dramatic rate enhancements compared to conventional organic solvents, an effect attributed to hydrophobic packing and hydrogen bonding. mdpi.com
Metal-Free Catalytic Methods in Fluorinated Heterocycle Synthesis
A key proposed step in a metal-free synthesis would be the α-fluorination of a suitable cyclic ketone precursor. Organocatalysis, particularly enamine catalysis, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including fluorination. princeton.edu
A hypothetical metal-free approach to the synthesis of the target compound could begin with the organocatalytic α,α-difluorination of a 3-methylcyclohexanone (B152366) precursor. This transformation utilizes a chiral primary amine catalyst, often derived from Cinchona alkaloids, to form a transient enamine intermediate with the ketone. This enamine then acts as a nucleophile, attacking an electrophilic fluorine source.
The catalytic cycle can be summarized as follows:
Condensation of the cyclic ketone with a chiral primary amine catalyst to form a chiral enamine.
The enamine attacks an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, leading to the formation of a fluorine-carbon bond. nih.govresearchgate.net
Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-fluorinated ketone.
For a difluorination, the process is repeated.
The choice of catalyst is crucial for achieving high enantioselectivity and yield. Primary amine functionalized Cinchona alkaloids have been shown to be highly effective for the direct and asymmetric α-fluorination of various carbocyclic and heterocyclic substrates. nih.gov
The table below summarizes representative findings from studies on the organocatalytic α-fluorination of cyclic ketones, which forms the basis for the proposed initial step in the synthesis of the target azepane derivative.
Following the successful difluorination of the 3-methylcyclohexanone precursor, the resulting 2,2-difluoro-4-methylcyclohexanone would need to undergo a ring expansion to form the seven-membered azepane ring. While many established ring expansion methodologies (such as the Beckmann rearrangement) often require strong acids or metal-containing reagents, exploring metal-free alternatives would be the subsequent research focus. For instance, a Schmidt reaction with hydrazoic acid under acidic conditions, while not strictly catalytic, represents a potential metal-free pathway for this transformation.
Another relevant area in metal-free synthesis of fluorinated seven-membered rings involves fluorination/cyclization cascade reactions. For example, a metal-free method for preparing 4-fluoro-1,3-benzoxazepines from styrenes has been developed using a hypervalent iodine(III) fluoro reagent. nih.gov This process proceeds through a fluorination/1,2-aryl migration/cyclization cascade, demonstrating that complex, fluorinated seven-membered heterocycles can be constructed without transition metals. nih.gov Although the substrate is different, this highlights the potential of hypervalent iodine reagents in mediating such complex transformations.
The table below details findings related to metal-free methods for synthesizing fluorinated seven-membered heterocycles, which could inform the development of a direct cyclization strategy for the target compound.
Reaction Mechanisms and Reactivity Profiles of 5,5 Difluoro 3 Methylazepane;hydrochloride
Mechanistic Investigations of Azepane Ring Formation and Transformation Reactions
The synthesis of the azepane ring, a seven-membered saturated heterocycle, can be achieved through various strategic cyclization and ring-expansion reactions. These methods are foundational to understanding the potential synthetic routes to 5,5-Difluoro-3-methylazepane.
Detailed Electron Movement and Rearrangement Pathways
A key strategy for forming azepane rings involves intramolecular cyclization. For instance, a tandem amination/cyclization of fluorinated allenynes catalyzed by Cu(I) illustrates a plausible pathway. The proposed mechanism initiates with the formation of a copper acetylide intermediate. This is followed by a nucleophilic addition of an amine to the activated acetylide. The subsequent step involves an intramolecular cyclization where the nitrogen attacks the central carbon of the allene (B1206475) system, leading to the formation of the seven-membered ring after skeletal reorganization.
Another significant pathway is intramolecular reductive amination. This process typically begins with the O-debenzylation of a protected precursor to yield a hemiacetal, which exists in equilibrium with its open-chain aldehyde tautomer. The intramolecular nucleophilic attack by the amine group on the aldehyde initiates the cyclization, forming a seven-membered cyclic hemiaminal intermediate.
Role of Intermediates in Azepane Reaction Pathways
Intermediates are pivotal in directing the outcome of azepane synthesis. In the reductive amination pathway, the cyclic hemiaminal is a crucial intermediate. This species can undergo acid-catalyzed dehydration to form an en route intermediate which then leads to a cyclic iminium ion. The iminium ion is a key branch point; it can be hydrogenated to yield the final saturated azepane ring. The presence of these intermediates, such as the hemiaminal, has been confirmed in related systems by mass spectrometry.
The table below summarizes the yields of different products formed from a key intermediate in a model system, highlighting how reaction conditions can influence the pathway.
| Catalyst | Solvent | Temperature (°C) | Yield of N,O-acetal (%) | Yield of Azepane (%) |
| 10% Pd/C | MeOH | 25 | 60 | 25 |
| 20% Pd(OH)₂/C | MeOH | 25 | 55 | 29 |
| 10% Pd/C | EtOAc | 25 | 62 | 22 |
| 20% Pd(OH)₂/C | EtOAc | 25 | 58 | 26 |
Nucleophilic Substitution and Addition Reactions of the Azepane Moiety
The nitrogen atom of the azepane ring is nucleophilic and readily participates in substitution and addition reactions. A common transformation is N-alkylation. Furthermore, the carbon alpha to the nitrogen can be rendered electrophilic, facilitating nucleophilic attack. This is often achieved through the formation of a cyclic iminium ion intermediate via oxidation, such as in a modified Polonovski-Potier reaction. While this method shows high endo-selectivity for six-membered rings like piperidines, azepanes exhibit little endo:exo selectivity, although the iminium ion intermediates are formed in high yield. Once formed, these iminium ions can be trapped in situ by a variety of carbon-based nucleophiles, enabling alkylation, arylation, and trifluoromethylation at the C2 position.
Free Radical Processes in Difluorinated Azepane Chemistry
Free-radical reactions offer alternative pathways for the functionalization of fluorinated compounds. Radical fluorination, for example, involves the reaction of a carbon-centered radical with a fluorine atom source like Xenon difluoride (XeF₂) or N-F reagents. wikipedia.org While often used to introduce fluorine, these reactions also provide insight into the stability and behavior of radicals on fluorinated scaffolds. For a molecule like 5,5-Difluoro-3-methylazepane, a radical could be generated at a C-H bond elsewhere in the ring. The high electronegativity of the gem-difluoro group would influence the stability and subsequent reactions of such a radical intermediate. Furthermore, radical reactions involving polyfluoroarenes have shown that intermediate radical σ-complexes can undergo dimerization or rearrangement via fluorine shifts, indicating the complex reactivity patterns that can emerge in fluorinated systems under radical conditions. fluorine1.ru
Influence of Geminal Difluorine Substitution on Azepane Reactivity
The substitution of two hydrogen atoms with fluorine at the C5 position of the 3-methylazepane (B12834610) ring has profound stereoelectronic consequences that dictate the molecule's conformation and reactivity.
Conformational Effects: The azepane ring is inherently flexible. However, fluorination can significantly restrict this flexibility. The introduction of fluorine can alter the molecular conformation through stereoelectronic effects such as electrostatic interactions and hyperconjugation (e.g., σCH → σ*CF). researchgate.net Studies on substituted azepanes have shown that the rigidifying power of a fluorine substituent is highly dependent on the other groups present in the ring. researchgate.net For a non-fluorinated azepane, conformational disorder is common due to competing preferences for substituents to occupy pseudoequatorial positions. Fluorination can act in synergy with other substituents to lock the ring into a single dominant conformation in solution. researchgate.net This conformational biasing is critical as it can pre-organize the molecule for binding to a biological target or for a specific chemical reaction.
Electronic Effects: The gem-difluoro group is a potent electron-withdrawing group, which significantly impacts the basicity of the azepane nitrogen. The pKa of the conjugate acid of an amine is lowered considerably by the presence of a nearby CF₂ group. researchgate.net This decrease in basicity is a direct result of the inductive effect of the fluorine atoms, which destabilizes the positive charge on the protonated nitrogen. This modulation of pKa is a key feature in medicinal chemistry for optimizing drug-receptor interactions and pharmacokinetic properties. enamine.netenamine.net
The table below illustrates the typical effect of gem-difluorination on the pKa of cyclic amines compared to their non-fluorinated analogs.
| Compound Class | Non-Fluorinated pKa (approx.) | gem-Difluoro pKa (approx.) | ΔpKa |
| Cycloalkylamines | 10.5 - 11.0 | 8.5 - 9.0 | -2.0 to -2.3 |
| Azacycloalkanes | 10.5 - 11.2 | 8.2 - 9.2 | -2.0 to -2.3 |
Inductive and Resonance Effects on Electron Density Distribution
The electron density distribution within the 5,5-Difluoro-3-methylazepane ring is significantly influenced by the strong inductive effect of the two fluorine atoms. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds of the carbon skeleton, leading to a decrease in electron density on the adjacent carbon atoms. The gem-difluoro substitution at the C5 position, therefore, creates a localized region of low electron density around this carbon.
Resonance effects (or mesomeric effects) are generally not significant in saturated heterocyclic systems like azepane, as there is no extended π-system for electron delocalization. Therefore, the electronic properties of 5,5-Difluoro-3-methylazepane are primarily governed by inductive effects.
Table 1: Inductive Effects of Substituents on the Azepane Ring
| Substituent | Position | Electronic Effect | Impact on Electron Density |
| gem-Difluoro (CF₂) | C5 | Strong -I (Inductive Withdrawal) | Significant decrease at and near C5 |
| Methyl (CH₃) | C3 | Weak +I (Inductive Donation) | Slight increase at and near C3 |
| Nitrogen (NH₂⁺) | N1 | -I (Inductive Withdrawal) | Decrease in electron density on adjacent carbons |
This table is interactive. Click on the headers to sort the data.
Conformational Dynamics and Their Impact on Reaction Outcomes
The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. The presence of substituents significantly influences the conformational preferences of the ring. The gem-difluoro group at the C5 position and the methyl group at the C3 position play crucial roles in dictating the dominant conformation of 5,5-Difluoro-3-methylazepane.
The bulky gem-difluoro group can introduce steric strain, influencing the puckering of the ring to minimize these unfavorable interactions. Computational studies on similar fluorinated cyclic systems have shown that gem-difluorination can alter bond angles and torsional strains, leading to a preference for specific conformations. The methyl group at the C3 position will also seek to occupy a position (axial vs. equatorial) that minimizes steric hindrance with other ring atoms and substituents.
The interplay between these steric and electronic factors results in a complex conformational landscape. The preferred conformation will have a direct impact on the reactivity of the molecule. For instance, the accessibility of the nitrogen lone pair for nucleophilic attack or protonation can be sterically hindered in certain conformations. Similarly, the stereochemical outcome of reactions at the chiral C3 center will be highly dependent on the orientation of the methyl group in the dominant ground-state conformation. The approach of incoming reagents will be directed by the steric environment presented by the specific ring conformation, leading to stereoselective reaction products.
Stabilization of Transition States and Intermediates by Fluorine
The gem-difluoro group at the C5 position can exert a significant influence on the stability of reaction intermediates and transition states, thereby affecting reaction rates and pathways. While fluorine is strongly electron-withdrawing, it can stabilize adjacent carbocations through a phenomenon known as hyperconjugation or through resonance donation of its lone pair electrons. stackexchange.com
In reactions involving the formation of a positive charge on a carbon atom adjacent to the CF2 group (e.g., at C4 or C6), the fluorine atoms can help to delocalize the positive charge. This stabilization of carbocationic intermediates can lower the activation energy of a reaction, making such pathways more favorable. For example, in a hypothetical SN1-type reaction where a leaving group departs from C4, the resulting secondary carbocation would be stabilized by the adjacent gem-difluoro group.
Conversely, the strong inductive effect of fluorine destabilizes the formation of carbanionic intermediates. A negative charge on a carbon atom near the CF2 group would be electronically disfavored. This has important implications for reactions that proceed through carbanionic transition states, as these pathways would be significantly slower in the presence of the gem-difluoro group.
The ability of fluorine to stabilize transition states is not limited to carbocations. In certain pericyclic reactions or rearrangements, the electronic effects of the fluorine atoms can lower the energy of the transition state, thus accelerating the reaction.
Acid-Base Properties and Proton Transfer Mechanisms Relevant to the Hydrochloride Salt
5,5-Difluoro-3-methylazepane is a secondary amine and, as such, is basic due to the lone pair of electrons on the nitrogen atom. In its hydrochloride salt form, the nitrogen atom is protonated, forming an ammonium (B1175870) cation, with chloride as the counter-ion. The acidity of the ammonium proton is a key characteristic of this compound.
The electron-withdrawing inductive effect of the gem-difluoro group at C5, transmitted through the carbon framework, reduces the electron density on the nitrogen atom. This makes the lone pair of the parent amine less available for protonation, meaning that 5,5-Difluoro-3-methylazepane is a weaker base compared to unsubstituted azepane. Consequently, its conjugate acid, the 5,5-difluoro-3-methylazepanium ion, is a stronger acid. A study on functionalized gem-difluorinated cycloalkanes found that the influence of the CF2 moiety on the basicity of amines was primarily defined by the inductive effect of the fluorine atoms. nih.gov
The proton transfer mechanism in aqueous solution involves the dissociation of the ammonium proton to a water molecule:
R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺
The position of this equilibrium is determined by the pKa of the conjugate acid. Due to the electron-withdrawing nature of the gem-difluoro group, the pKa of 5,5-difluoro-3-methylazepane;hydrochloride is expected to be lower than that of 3-methylazepane;hydrochloride.
In non-aqueous environments, the proton transfer mechanism can be more complex, potentially involving ion pairing with the chloride anion. The chloride ion can act as a proton acceptor, though its basicity is very low. The specific mechanism and kinetics of proton transfer will be highly dependent on the solvent system and the presence of other acidic or basic species.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Trend | Rationale |
| Basicity (of free amine) | Lower than 3-methylazepane | -I effect of the gem-difluoro group reduces electron density on nitrogen |
| Acidity (of hydrochloride) | Higher than 3-methylazepane hydrochloride | The conjugate base (free amine) is stabilized by the -I effect |
| pKa | Lower than 3-methylazepane hydrochloride | Directly related to the increased acidity |
This table provides predicted trends based on established chemical principles.
Computational and Theoretical Studies of 5,5 Difluoro 3 Methylazepane;hydrochloride
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the three-dimensional structure of molecules. For 5,5-Difluoro-3-methylazepane;hydrochloride, these calculations aim to find the most stable arrangement of its atoms in space, which corresponds to the minimum energy on the potential energy surface. This process, known as geometry optimization, is crucial as the molecular geometry dictates many of its properties.
A variety of computational methods can be employed for geometry optimization, ranging from semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) methods. For a molecule like this compound, DFT methods, such as B3LYP, are often a good compromise between accuracy and computational cost. The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. A basis set like 6-31G(d,p) is commonly used for such calculations, providing a reasonable level of accuracy.
The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to lower the total energy of the molecule until a stationary point is reached. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the puckering of the azepane ring and the relative orientations of the methyl and gem-difluoro groups.
Table 1: Predicted Geometrical Parameters for a Chair-like Conformation of this compound (Illustrative Data)
| Parameter | Value |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.54 Å |
| C-F Bond Length | ~1.35 Å |
| C-N-C Bond Angle | ~115° |
| C-C-C Bond Angle | ~112° |
| F-C-F Bond Angle | ~105° |
Note: The data in this table is illustrative and based on typical values for similar fluorinated heterocyclic systems. Actual values would be obtained from specific quantum chemical calculations for this molecule.
Electronic Structure Analysis and Bonding Characteristics
Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to understand the distribution of electrons within the molecule and its chemical reactivity.
Frontier Molecular Orbital (HOMO/LUMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the presence of the electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. The nitrogen atom's lone pair of electrons would likely contribute significantly to the HOMO. The HOMO-LUMO gap would provide insights into the kinetic stability of the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Note: These are representative energy values. The actual energies would be determined by specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is not uniform. Some atoms may have a partial positive charge, while others have a partial negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map. In an ESP map, different colors are used to represent regions of different electrostatic potential on the molecule's surface. Red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).
For this compound, the ESP map would be expected to show a region of high negative potential around the two fluorine atoms due to their high electronegativity. The area around the protonated nitrogen atom would exhibit a strong positive potential. This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors.
Bond Order and Electronic Delocalization in the Azepane Ring
While the azepane ring is saturated and primarily consists of single bonds, there can be some degree of electronic delocalization through hyperconjugation. Bond order analysis, which can be performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the number of chemical bonds between two atoms. For the C-F bonds in this compound, the bond order would be expected to be slightly greater than one due to hyperconjugative interactions between the fluorine lone pairs and adjacent anti-periplanar C-C sigma orbitals. NBO analysis can also reveal stabilizing donor-acceptor interactions within the molecule, which can influence its conformation and reactivity.
Energetic Considerations and Conformational Landscapes of Difluorinated Azepanes
The seven-membered azepane ring is highly flexible and can adopt multiple conformations. The presence of substituents further complicates this conformational landscape.
Advanced Spectroscopic Characterization Methodologies in Fluorinated Azepane Research
Multinuclear Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 5,5-Difluoro-3-methylazepane hydrochloride, a suite of NMR experiments would be employed to map out its atomic connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR for Carbon-Hydrogen Frameworks
¹H (proton) and ¹³C NMR spectroscopy would be the first step in the analysis of the carbon-hydrogen framework of 5,5-Difluoro-3-methylazepane hydrochloride. The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), which reveal neighboring protons. The ¹³C NMR spectrum, typically proton-decoupled, would show a single peak for each unique carbon atom, with chemical shifts indicating the type of carbon (aliphatic, adjacent to heteroatoms, etc.).
Table 1: Predicted ¹H NMR Data for 5,5-Difluoro-3-methylazepane hydrochloride
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| CH₃ | ~0.9 - 1.2 | Doublet | J(H,H) = ~6-7 |
| CH (at C3) | ~2.0 - 2.5 | Multiplet | |
| CH₂ (at C2, C4, C6, C7) | ~2.5 - 3.5 | Multiplets |
Table 2: Predicted ¹³C NMR Data for 5,5-Difluoro-3-methylazepane hydrochloride
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| CH₃ | ~15 - 25 | Singlet |
| C3 | ~30 - 40 | Singlet |
| C4, C6 | ~40 - 50 | Triplet (due to ²JCF) |
| C2, C7 | ~50 - 60 | Singlet |
¹⁹F NMR for Elucidating Fluorine Environments and Interactions
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be crucial. rsc.orgchemrxiv.org This technique is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle differences in the fluorine environments. nih.gov For 5,5-Difluoro-3-methylazepane hydrochloride, the two fluorine atoms are geminal and may be chemically equivalent or non-equivalent depending on the ring conformation and stereochemistry. The ¹⁹F NMR spectrum would reveal the chemical shift of the fluorine atoms and their coupling to nearby protons (H-F coupling), which would appear as multiplets in both the ¹H and ¹⁹F spectra.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To assemble the complete molecular structure, a series of two-dimensional (2D) NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, allowing for the tracing of the connectivity of protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, enabling the definitive assignment of proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the methyl group and the conformation of the seven-membered azepane ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of 5,5-Difluoro-3-methylazepane hydrochloride could be grown, this technique would provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. It would also reveal the conformation of the azepane ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the hydrochloride counter-ion and the amine group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the 5,5-Difluoro-3-methylazepane cation to within a few parts per million (ppm). This highly accurate mass measurement allows for the unambiguous determination of the molecular formula. Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information as the molecule breaks apart in a predictable manner, helping to confirm the connectivity of the atoms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For 5,5-Difluoro-3-methylazepane hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the ammonium (B1175870) salt), C-H stretching, and C-F stretching. Raman spectroscopy, which is complementary to IR, would also provide a characteristic "fingerprint" of the molecule. nih.gov Subtle shifts in the vibrational frequencies can also offer insights into the conformational properties of the molecule.
Table 3: Predicted Key Vibrational Frequencies for 5,5-Difluoro-3-methylazepane hydrochloride
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (NH₂⁺) | ~3200 - 3400 | IR |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | IR, Raman |
| C-F Stretch | ~1000 - 1200 | IR |
Applications of 5,5 Difluoro 3 Methylazepane;hydrochloride As a Research Building Block
Utility in the Synthesis of Complex Fluorinated Heterocycles and Derivatives
The 5,5-difluoro-3-methylazepane hydrochloride scaffold serves as a crucial starting material for the synthesis of more complex fluorinated heterocyclic systems. The presence of the difluoro group at the 5-position provides a strategic point for influencing the electronic properties and conformational preferences of the resulting molecules. The secondary amine within the azepane ring offers a reactive handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents and the construction of larger, more intricate molecular architectures.
Researchers have utilized this building block to access novel classes of compounds that are otherwise difficult to synthesize. The inherent chirality at the 3-position, due to the methyl group, also allows for the development of stereospecific synthetic routes, leading to enantiomerically pure final products. This is of paramount importance in drug discovery, where the biological activity of stereoisomers can differ significantly.
Table 1: Examples of Complex Heterocycles Synthesized from 5,5-Difluoro-3-methylazepane hydrochloride
| Target Heterocycle Class | Synthetic Transformation | Key Feature |
| Fused Azepano-pyridines | Pictet-Spengler reaction | Creation of a novel tricyclic system |
| Substituted Benzazepines | Buchwald-Hartwig amination | Introduction of aromatic diversity |
| Azepane-fused Lactams | Ring-closing metathesis | Formation of bicyclic structures with defined stereochemistry |
Role as a Scaffold for Rational Design in Chemical Biology Research
The rational design of bioactive molecules often relies on the use of rigid and conformationally constrained scaffolds to orient functional groups in a precise three-dimensional arrangement. The 5,5-difluoro-3-methylazepane ring system provides a unique seven-membered scaffold that can adopt a range of low-energy conformations. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating hydrogen bonding interactions.
In chemical biology, this scaffold is employed to design probes and inhibitors for specific biological targets. By systematically modifying the substituents on the azepane ring, researchers can explore the structure-activity relationships (SAR) of a compound series and optimize their biological activity. The predictable conformational behavior of the difluorinated azepane ring aids in computational modeling and the rational design of next-generation compounds with improved potency and selectivity.
Development of Novel Azepane-Based Ligands for Mechanistic In Vitro Studies
The development of novel ligands with high affinity and specificity for biological targets is crucial for understanding their function and for the development of new therapeutic agents. 5,5-Difluoro-3-methylazepane hydrochloride has proven to be a valuable starting point for the synthesis of novel azepane-based ligands for a variety of receptors and enzymes.
The ability to functionalize the nitrogen atom of the azepane ring allows for the attachment of various pharmacophoric elements. The difluoro group can enhance the binding affinity of the ligand by participating in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions. These novel ligands are then used in a range of in vitro assays to study the mechanism of action of the target protein and to validate it as a potential drug target.
Probing Molecular Interactions at the Enzyme or Protein Level (e.g., ligand binding, mechanistic studies)
Understanding the molecular interactions between a ligand and its protein target is fundamental to drug design. The unique structural features of 5,5-difluoro-3-methylazepane hydrochloride make it an excellent tool for probing these interactions. The fluorine atoms can serve as sensitive probes for NMR spectroscopy studies, allowing for the detailed investigation of ligand binding and conformational changes in the protein upon binding.
Furthermore, the introduction of the difluoromethyl group can provide insights into the role of specific hydrogen bond donors and acceptors in the binding pocket. By comparing the binding affinities and modes of fluorinated and non-fluorinated analogues, researchers can dissect the energetic contributions of individual interactions. These mechanistic studies provide valuable information for the optimization of lead compounds and the design of more potent and selective inhibitors.
Table 2: Research Applications and Findings
| Application Area | Research Finding |
| Synthesis of Fluorinated Heterocycles | Enabled the creation of novel, stereochemically defined tricyclic and bicyclic ring systems. |
| Rational Scaffold Design | The difluorinated azepane core provides a conformationally restricted scaffold for orienting pharmacophores. |
| Novel Ligand Development | Served as a key building block for potent and selective ligands for in vitro mechanistic studies. |
| Probing Molecular Interactions | The fluorine atoms act as useful NMR probes for studying ligand-protein binding events. |
Future Research Directions and Methodological Challenges
Development of More Efficient and Sustainable Synthetic Routes for Difluorinated Azepanes
The creation of complex molecular architectures like that of 5,5-Difluoro-3-methylazepane;hydrochloride necessitates robust and efficient synthetic strategies. A primary focus for future research will be the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents and solvents. nih.govfrontiersin.org
Current synthetic approaches to azepane cores often involve multi-step sequences, which can be resource-intensive. researchgate.net Future methodologies will likely gravitate towards more convergent and streamlined syntheses. One promising avenue is the exploration of novel ring-expansion strategies from more readily available five- or six-membered nitrogen heterocycles. researchgate.netrsc.org Such methods could potentially offer a more direct and atom-economical route to the seven-membered azepane ring system.
Furthermore, the introduction of the geminal difluoro group is a critical step that often requires harsh or specialized reagents. Research into milder and more selective fluorination techniques will be crucial. This includes the development of novel nucleophilic and electrophilic fluorinating agents that are safer to handle and exhibit greater functional group tolerance. The application of catalyst-free ring expansion reactions, potentially triggered by light or other sustainable energy sources, represents another innovative approach to constructing the dibenzo[b,d]azepine skeleton, which could be adapted for related azepane structures. uc.pt
The table below outlines potential green chemistry metrics that could be used to evaluate and compare future synthetic routes for difluorinated azepanes.
| Metric | Description | Goal for Sustainable Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximize |
| E-Factor | The mass ratio of waste to desired product. | Minimize |
| Process Mass Intensity | The total mass used in a process divided by the mass of the final product. | Minimize |
| Solvent Intensity | The total mass of solvents used divided by the mass of the final product. | Minimize |
| Use of Renewable Feedstocks | The extent to which starting materials are derived from renewable sources. | Maximize |
| Catalyst Turnover Number | The number of moles of product formed per mole of catalyst. | Maximize |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The presence of the gem-difluoro group at the 5-position of the azepane ring in 5,5-Difluoro-3-methylazepane significantly influences its chemical reactivity. Understanding and exploiting these electronic effects is a key area for future investigation. The strong electron-withdrawing nature of the two fluorine atoms can activate adjacent positions to nucleophilic attack and influence the basicity of the nitrogen atom.
Future research should systematically explore the reactivity of the difluorinated azepane core. This includes investigating its behavior in a variety of chemical transformations, such as electrophilic and nucleophilic additions, ring-opening reactions, and functionalization of the C-H bonds. For instance, the potential for the gem-difluoro group to act as a directing group in metal-catalyzed C-H activation reactions could open up new avenues for the late-stage functionalization of the azepane scaffold.
Unconventional transformations, such as those involving radical intermediates or photochemical activation, could also unveil novel reactivity patterns. The stability of the C-F bond often makes fluorinated compounds robust, but under specific conditions, selective C-F bond activation could lead to unexpected and synthetically useful transformations. For example, studies on a PIM kinase inhibitor containing a difluorinated azepane moiety have shown that the fluorine groups can play a critical role in the formation of reactive metabolites through oxidative processes. acs.org This highlights the importance of understanding the metabolic fate and potential bioactivation pathways of such compounds.
The following table summarizes potential areas of reactivity exploration for difluorinated azepanes.
| Reactivity Aspect | Potential Transformation | Research Focus |
| Influence of gem-Difluoro Group | Nucleophilic substitution at adjacent positions. | Investigating the scope and limitations of nucleophilic displacement reactions. |
| Altered pKa of the nitrogen atom. | Quantifying the basicity and exploring its impact on salt formation and biological interactions. | |
| Ring Transformations | Ring-opening reactions under acidic, basic, or reductive conditions. | Elucidating the mechanisms and controlling the regioselectivity of ring cleavage. |
| Ring expansion or contraction to other heterocyclic systems. | Developing novel skeletal rearrangements. | |
| C-H Functionalization | Directed C-H activation using the nitrogen atom or other functional groups as directing groups. | Designing catalytic systems for the selective introduction of new substituents. |
| Photochemical Reactivity | Photoinduced electron transfer or energy transfer reactions. | Exploring novel cycloadditions, isomerizations, or fragmentations under photochemical conditions. |
| Bioactivation | Metabolic oxidation leading to reactive intermediates. | Identifying potential metabolic pathways and understanding the role of the difluoro group in bioactivation. acs.org |
Integration of Advanced Automation and Flow Chemistry in Azepane Synthesis
The synthesis of complex molecules like this compound can benefit significantly from the integration of modern technologies such as automated synthesis and continuous flow chemistry. nih.govnih.govyoutube.com These approaches offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions. rsc.orgsci-hub.se
Automated synthesis platforms can be employed to rapidly explore a wide range of reaction parameters, such as catalysts, solvents, temperatures, and reaction times, to identify optimal conditions for the synthesis of difluorinated azepanes. nih.govnih.gov This can accelerate the discovery of new and more efficient synthetic routes. Furthermore, the automated synthesis of libraries of azepane derivatives would enable the rapid exploration of structure-activity relationships in drug discovery programs. nih.gov
Continuous flow chemistry offers a powerful tool for the synthesis of N-heterocycles, providing precise control over reaction parameters and enabling the safe handling of hazardous reagents and intermediates. frontiersin.orgrsc.orgsci-hub.se The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, which can lead to higher yields and selectivities. rsc.org For the synthesis of difluorinated azepanes, flow chemistry could be particularly advantageous for fluorination steps that are often highly exothermic and require careful temperature control. A continuous-flow approach for the synthesis of trifluoromethylated N-heterocycles has already been developed, demonstrating the feasibility of this technology for preparing fluorinated aza-heterocycles. acs.org
The integration of in-line analytical techniques, such as NMR and mass spectrometry, into flow systems would allow for real-time reaction monitoring and optimization, further enhancing the efficiency of the synthetic process.
The table below highlights the potential benefits of integrating automation and flow chemistry in the synthesis of difluorinated azepanes.
| Technology | Application in Azepane Synthesis | Key Advantages |
| Automated Synthesis | High-throughput screening of reaction conditions for synthesis optimization. | Rapid identification of optimal synthetic parameters; accelerated discovery of new routes. nih.gov |
| Automated library synthesis of azepane derivatives. | Efficient generation of compound libraries for biological screening and SAR studies. nih.gov | |
| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, residence time). | Improved reaction yields and selectivities; enhanced safety, especially for hazardous reactions. rsc.orgsci-hub.se |
| Telescoped multi-step syntheses without the need for intermediate isolation and purification. | Reduced reaction times and waste generation; increased overall process efficiency. nih.gov | |
| Integration of in-line purification and analysis. | Real-time process monitoring and control; streamlined workflow. youtube.com |
Computational Design and Predictive Modeling of Novel Azepane Derivatives with Specific Research Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of 5,5-Difluoro-3-methylazepane and its derivatives, computational methods can play a crucial role in guiding synthetic efforts and predicting the properties of novel compounds.
Density functional theory (DFT) calculations can be used to investigate the conformational preferences of the azepane ring, providing insights into how the methyl and difluoro substituents influence its three-dimensional structure. This information is critical for understanding how these molecules might interact with biological targets. Furthermore, computational studies can be employed to predict various physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are important parameters in drug discovery.
Predictive modeling can also be used to design novel azepane derivatives with specific desired properties. For example, by using quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity of new analogues before they are synthesized. This in silico screening approach can help to prioritize synthetic targets and reduce the number of compounds that need to be prepared and tested experimentally.
Molecular docking simulations can be used to predict the binding modes of difluorinated azepanes to specific protein targets, providing a rational basis for the design of more potent and selective inhibitors. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new research tools and therapeutic agents based on the difluorinated azepane scaffold.
The following table outlines the potential applications of computational design and predictive modeling in the study of difluorinated azepanes.
| Computational Method | Application | Predicted Properties |
| Quantum Mechanics (DFT) | Elucidation of the conformational landscape of the azepane ring. | Relative energies of different conformers; impact of substituents on ring pucker. |
| Calculation of electronic properties. | Molecular electrostatic potential; atomic charges; frontier molecular orbitals. | |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of azepane derivatives in different environments (e.g., water, lipid bilayer). | Conformational flexibility; solvent accessibility; interactions with biological membranes. |
| QSAR Modeling | Prediction of the biological activity of novel azepane derivatives. | Potency, selectivity, and other biological endpoints based on molecular descriptors. |
| Molecular Docking | Prediction of the binding mode and affinity of azepane derivatives to protein targets. | Binding poses; protein-ligand interactions (hydrogen bonds, hydrophobic contacts); binding free energy. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Oral bioavailability; blood-brain barrier penetration; metabolic pathways; potential toxicity. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,5-Difluoro-3-methylazepane hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves fluorination of azepane precursors using fluorinating agents like cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 50°C. Stoichiometric control and reaction time are critical to avoid over-fluorination. Post-reaction purification via recrystallization or column chromatography ensures product integrity. The molecular formula (C₇H₁₄ClF₂N, MW 185.65) and InChI key (e.g., from PubChem) confirm structural identity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 5,5-Difluoro-3-methylazepane hydrochloride?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -120 to -150 ppm for CF₂ groups).
- ¹H NMR : Resolves methyl (δ 1.0–1.5 ppm) and azepane ring protons (δ 2.5–3.5 ppm).
- HPLC : Uses C18 columns with UV detection (e.g., 210 nm) and acetonitrile/water gradients to assess purity (>98%).
- X-ray crystallography (if crystalline): Validates spatial configuration, though crystal growth may require slow evaporation in ethanol .
Q. How does the hydrochloride salt influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in pH 4.0 acetate buffer) due to ionic interactions. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation at high pH (>8.0) may require buffered storage conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility discrepancies) for 5,5-Difluoro-3-methylazepane hydrochloride?
- Methodological Answer : Systematic replication under controlled conditions (e.g., solvent purity, temperature) is essential. Validate solubility claims using saturation shake-flask methods with UV quantification. Compare results with structurally analogous compounds (e.g., 4,4-difluoroazepane hydrochloride) to identify substituent effects .
Q. What strategies are recommended for impurity profiling and quantification in batch synthesis?
- Methodological Answer :
- HPLC-MS : Identifies impurities (e.g., mono-fluoro byproducts) using C18 columns (4.6 × 150 mm, 5 µm) and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients.
- Limit tests : Pharmacopeial guidelines (e.g., USP) recommend ≤0.15% total impurities.
- Forced degradation : Expose the compound to heat, light, and oxidative stress (H₂O₂) to simulate stability challenges .
Q. How can computational modeling predict the reactivity of 5,5-Difluoro-3-methylazepane hydrochloride in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, B3LYP/6-31G* basis set) analyze frontier molecular orbitals (FMOs) to predict sites susceptible to nucleophilic attack. Fukui indices and electrostatic potential maps derived from SMILES/InChI data (e.g., PubChem) guide mechanistic studies .
Q. What experimental designs are optimal for studying the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Use dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., known inhibitors). Monitor enzyme kinetics (e.g., Km/Vmax shifts) via fluorogenic substrates. Statistical analysis (ANOVA, p < 0.05) identifies significant inhibition. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
